Cas no 1429901-28-9 (3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine)

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 化学的及び物理的性質
名前と識別子
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- 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine
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- インチ: 1S/C14H23N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h8,10,12-13,15H,1-7,9,11H2
- InChIKey: HATUFMUPEKJASB-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC=N1)C1CNCCC1)C1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 238
- トポロジー分子極性表面積: 29.8
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6740529-1.0g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 1.0g |
$1100.0 | 2025-03-13 | |
Enamine | EN300-6740529-0.1g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 0.1g |
$968.0 | 2025-03-13 | |
Enamine | EN300-6740529-0.5g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 0.5g |
$1056.0 | 2025-03-13 | |
TRC | C990820-5mg |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-6740529-5.0g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 5.0g |
$3189.0 | 2025-03-13 | |
TRC | C990820-10mg |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 10mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-6740529-10.0g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 10.0g |
$4729.0 | 2025-03-13 | |
Enamine | EN300-6740529-2.5g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 2.5g |
$2155.0 | 2025-03-13 | |
Enamine | EN300-6740529-0.25g |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 95.0% | 0.25g |
$1012.0 | 2025-03-13 | |
TRC | C990820-50mg |
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |
1429901-28-9 | 50mg |
$ 320.00 | 2022-06-06 |
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Book reviews
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidineに関する追加情報
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine: A Comprehensive Overview
The compound 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine, identified by the CAS number 1429901-28-9, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule, which combines a piperidine ring with a substituted pyrazole moiety, exhibits intriguing chemical behavior and biological activity, making it a subject of extensive research.
The synthesis of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The integration of computational chemistry tools has also facilitated the optimization of reaction conditions, ensuring higher yields and better control over stereochemistry.
One of the most notable aspects of this compound is its versatility in various chemical reactions. The piperidine ring, known for its amine functionality, can undergo a range of transformations, including alkylation, acylation, and oxidation. These reactions have been exploited to generate derivatives with enhanced bioavailability and pharmacokinetic profiles. For instance, researchers have successfully synthesized analogs with improved solubility by modifying the substituents on the pyrazole ring.
In terms of biological activity, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine has demonstrated potential as a lead compound in drug discovery. Studies have shown that it exhibits moderate to high activity against certain enzymes and receptors, making it a promising candidate for therapeutic applications. Recent research has focused on its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including cardiovascular disorders and central nervous system diseases.
The structural flexibility of this compound also lends itself well to materials science applications. Its ability to form stable complexes with metal ions has been explored in the development of coordination polymers and metal organic frameworks (MOFs). These materials hold potential for use in gas storage, catalysis, and sensing technologies.
From an environmental standpoint, the degradation pathways of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine have been studied to assess its environmental impact. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, producing less toxic byproducts. This information is crucial for ensuring sustainable practices in its production and disposal.
In conclusion, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine, CAS No. 1429901-28-9, stands out as a multifaceted compound with diverse applications across chemistry and biology. Its continued exploration will undoubtedly yield further insights into its potential uses and contribute to advancements in various scientific domains.
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